

# Sontochin: A Technical Guide on its Discovery, Development, and Antimalarial Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sontoquine*  
Cat. No.: *B1221020*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Sontochin, a 4-aminoquinoline derivative, holds a unique position in the history of antimalarial drug discovery. Initially developed as a less toxic alternative to chloroquine (then known as Resochin), its journey from a promising clinical candidate to a largely overlooked compound paved the way for the eventual global adoption of chloroquine. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and mechanism of action of Sontochin. It includes a compilation of its in vitro antimalarial activity, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its synthesis workflow and mode of action to serve as a comprehensive resource for researchers in the field of antimalarial drug development.

## Discovery and Historical Development

Sontochin, chemically known as 3-methyl-chloroquine, was first synthesized in 1936 by Hans Andersag at the German pharmaceutical company Bayer (I.G. Farbenindustrie)<sup>[1]</sup>. Its development was spurred by the perceived high toxicity of an earlier 4-aminoquinoline compound, Resochin (chloroquine), which had been synthesized by Andersag in 1934<sup>[1][2][3]</sup>. Sontochin emerged as a promising alternative, demonstrating comparable efficacy to the antimalarials of the time but with a more favorable safety profile<sup>[1]</sup>.

By the late 1930s, Sontochin had undergone clinical trials in over 1,100 patients, confirming its effectiveness against various human malaria species[1]. With the onset of World War II, the strategic importance of antimalarial drugs intensified. In 1941, samples of Sontochin were provided to the French company Specia (a branch of Rhône-Poulenc) for further trials in North Africa[1].

A pivotal moment in the history of Sontochin occurred in May 1943 when Allied forces occupying Tunis captured 5,000 tablets of the drug, along with associated clinical data[1][4]. This captured material was sent to the United States for analysis and was assigned the code SN-6911[1]. The structural elucidation of Sontochin renewed American interest in the 4-aminoquinoline class of compounds. This led to a re-evaluation of Resochin (SN-7618), which was ultimately found to be more potent than Sontochin and was subsequently renamed chloroquine[1]. The superior properties of chloroquine led to its widespread adoption, and Sontochin was largely set aside[5].

Despite being overshadowed by chloroquine, recent studies have highlighted that Sontochin retains significant activity against chloroquine-resistant strains of *Plasmodium falciparum*, suggesting that its structural scaffold could serve as a template for the development of new antimalarials to combat drug resistance[5][6][7][8].

## In Vitro Antimalarial Activity

Sontochin and its derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of *P. falciparum*. The 50% inhibitory concentrations (IC50) for Sontochin and a key derivative, PH-128, are summarized in the table below.

| Compound    | P. falciparum Strain | Chloroquine Susceptibility | IC50 (nM)    |
|-------------|----------------------|----------------------------|--------------|
| Sontochin   | D6                   | Sensitive                  | 8 - 20       |
| Sontochin   | Dd2                  | Resistant                  | 8 - 20       |
| Sontochin   | 7G8                  | Resistant                  | 8 - 20       |
| PH-128      | D6                   | Sensitive                  | 5.1          |
| PH-128      | Dd2                  | Resistant                  | 11.3         |
| PH-128      | 7G8                  | Resistant                  | Not Reported |
| Chloroquine | D6                   | Sensitive                  | < 10         |
| Chloroquine | Dd2                  | Resistant                  | > 100        |
| Chloroquine | 7G8                  | Resistant                  | > 100        |

Data compiled from Pou et al., 2012.[\[5\]](#)

## Experimental Protocols

### Synthesis of Sontochin

The synthesis of Sontochin is achieved through the condensation of 4,7-dichloro-3-methylquinoline with N1,N1-diethyl-1,4-pentanediamine. The following protocol is adapted from the procedure described by Andersag and later used for the synthesis of Sontochin derivatives[\[5\]](#).

#### 3.1.1. Synthesis of 4,7-dichloro-3-methylquinoline (Precursor)

The synthesis of the quinoline core can be achieved via the Gould-Jacobs reaction or similar methods starting from 3-chloroaniline[\[2\]](#). A general procedure involves the condensation of 3-chloroaniline with an appropriate three-carbon synthon to form the quinoline ring system, followed by chlorination at the 4-position.

#### 3.1.2. Synthesis of N1,N1-diethyl-1,4-pentanediamine (Side Chain)

This diamine side chain can be synthesized through various established organic chemistry routes.

### 3.1.3. Condensation to form Sontochin

- Reaction Setup: In a round-bottom flask, combine 4,7-dichloro-3-methylquinoline (1.0 equivalent), N1,N1-diethyl-1,4-pentanediamine (1.5 equivalents), and phenol (3.0 equivalents).
- Heating: Heat the reaction mixture in an oil bath at 120°C with constant stirring for 24 hours.
- Work-up:
  - Cool the reaction mixture to room temperature. The product will be a viscous brown oil.
  - Dissolve the oil in methylene chloride.
  - Wash the organic layer with 10% aqueous sodium hydroxide solution, followed by brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield Sontochin as a solid.

## In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the IC<sub>50</sub> value of a compound by measuring the proliferation of *P. falciparum* in vitro.

- Compound Preparation: Prepare serial dilutions of Sontochin in a 96-well microplate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).
- Parasite Culture: Use synchronized ring-stage *P. falciparum* culture at a parasitemia of 0.5% and a hematocrit of 2%.

- Incubation: Add the parasite suspension to the pre-dosed microplate and incubate for 72 hours under a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub> at 37°C.
- Lysis and Staining:
  - Lyse the red blood cells by freezing the plate at -80°C.
  - Thaw the plate and add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with parasitic DNA.
- Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1-2 hours and measure the fluorescence using a microplate reader.
- Data Analysis: Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Visualizations

### Sontochin Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Sontochin.

## Mechanism of Action of Sontochin



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antimarial action of Sontochin.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. scite.ai [scite.ai]
- 4. 4,7-Dichloroquinoline:synthesis method and its application research\_Chemicalbook [chemicalbook.com]
- 5. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sontochin as a guide to the development of drugs against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sontochin: A Technical Guide on its Discovery, Development, and Antimalarial Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221020#sontochin-discovery-and-historical-development>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)